molecular formula C24H27NO5 B13829808 2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B13829808
M. Wt: 409.5 g/mol
InChI Key: FFJDFNHWMOAOJZ-YMBRHYMPSA-N
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Description

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and tert-butyl groups, making it a valuable molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the protection of functional groups followed by selective deprotection and coupling reactions. The reaction conditions often include the use of protecting groups such as benzyl and tert-butyl to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-O-benzyl-1,3-O-benzylidene-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-{2-[(3R)-3-hydroxy-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]vinyl}-1,3-bis-O-{[2-(trimethylsilyl)ethoxy]methyl}-D-erythro-pentitol
  • 2-O-benzyl-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-{2-[(3R)-3-hydroxy-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]vinyl}-1,3-bis-O-{[2-(trimethylsilyl)ethoxy]methyl}-D-erythro-pentitol

Uniqueness

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both benzyl and tert-butyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-23(28)25-20(26)15-19(14-17-10-6-4-7-11-17)21(25)22(27)29-16-18-12-8-5-9-13-18/h4-13,19,21H,14-16H2,1-3H3/t19-,21?/m1/s1

InChI Key

FFJDFNHWMOAOJZ-YMBRHYMPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C([C@@H](CC1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(CC1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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